molecular formula C14H14N4O4S B6076577 methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No. B6076577
M. Wt: 334.35 g/mol
InChI Key: VDVQWAUBPQNNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, this compound prevents the synthesis of DNA, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, this compound has also been studied for its potential as an antibacterial agent. In one study, this compound was shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to both cancer and normal cells, which could limit its potential use in certain experimental settings.

Future Directions

There are several future directions for the study of methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of research is the development of more potent analogs of this compound. By modifying the structure of this compound, researchers may be able to improve its efficacy and reduce its toxicity. Another area of research is the study of the mechanism of action of this compound. By understanding how this compound inhibits DHFR, researchers may be able to develop new drugs that target this enzyme. Finally, the potential use of this compound in combination with other drugs is an area of research that warrants further investigation. By combining this compound with other drugs, researchers may be able to improve its efficacy and reduce its toxicity.

Synthesis Methods

Methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate can be synthesized by a multi-step process. The first step involves the synthesis of 6-amino-4-oxo-1,4-dihydro-2-pyrimidinylthiol. This compound is then reacted with ethyl chloroacetate to form ethyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)propanoate. Finally, this compound is methylated using methyl iodide to form this compound. The purity of the final product can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

Methyl 3-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has shown potential in various scientific research applications. One of the main applications of this compound is in medicinal chemistry, where it has been studied for its potential as an antitumor agent. In one study, this compound was shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

methyl 3-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-22-13(21)8-3-2-4-9(5-8)16-12(20)7-23-14-17-10(15)6-11(19)18-14/h2-6H,7H2,1H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVQWAUBPQNNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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